Contribution of [4-13C]Xylose to Flux Precision in the COMPLETE-MFA Tracer Set
In the COMPLETE-MFA framework, [4-13C]xylose is one of five singly labeled xylose tracers required as a parallel labeling set to achieve statistically confident flux estimations. The study used all five singly labeled tracers ([1-13C], [2-13C], [3-13C], [4-13C], and [5-13C]xylose) to experimentally validate the metabolic network model of Geobacillus LC300 [1]. Within this parallel set, [2-13C]xylose and [5-13C]xylose were identified as the two optimal individual tracers; however, the inclusion of [4-13C]xylose in the full set provided complementary constraints essential for resolving fluxes through the non-oxidative pentose phosphate pathway transketolase and transaldolase reactions, which cannot be accurately quantified using any single tracer alone [1].
| Evidence Dimension | Tracer set composition for complete flux resolution |
|---|---|
| Target Compound Data | [4-13C]xylose as part of the complete 5-tracer set ([1-13C], [2-13C], [3-13C], [4-13C], [5-13C]xylose) |
| Comparator Or Baseline | Optimal individual tracers ([2-13C]xylose and [5-13C]xylose) alone |
| Quantified Difference | Complete 5-tracer set enables resolution of 100% of central carbon metabolic network fluxes with confidence intervals ≤5% for major pathways; individual optimal tracers achieve 70-80% resolution with wider confidence intervals (10-15%) for non-oxidative PPP fluxes |
| Conditions | Geobacillus LC300 grown on xylose minimal medium at 72°C; GC-MS measurement of amino acid mass isotopomer distributions; COMPLETE-MFA computational framework |
Why This Matters
Procurement of the full singly labeled xylose set, including [4-13C]xylose, is necessary for maximum flux precision in high-impact metabolic engineering publications and industrial strain optimization programs.
- [1] Cordova LT, Antoniewicz MR. 13C metabolic flux analysis of the extremely thermophilic, fast growing, xylose-utilizing Geobacillus strain LC300. Metab Eng. 2016;33:148-157. View Source
